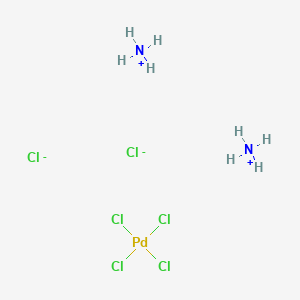

Ammonium hexachloropalladate(IV)

Descripción

Propiedades

IUPAC Name |

diazanium;hexachloropalladium(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.2H3N.Pd/h6*1H;2*1H3;/q;;;;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLIPEAFAJNGJM-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].Cl[Pd-2](Cl)(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H8N2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water or Solvent Wet Solid | |

| Record name | Palladate(2-), hexachloro-, ammonium (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

19168-23-1 | |

| Record name | Diammonium hexachloropalladate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019168231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palladate(2-), hexachloro-, ammonium (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diammonium hexachloropalladate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ammonium Hexachloropalladate(IV)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of ammonium (B1175870) hexachloropalladate(IV), a versatile inorganic compound with significant applications in catalysis and materials science. This document details its physical and chemical characteristics, provides experimental protocols for its synthesis and use, and visualizes key chemical processes.

Core Chemical and Physical Properties

Ammonium hexachloropalladate(IV), with the chemical formula (NH₄)₂PdCl₆, is a reddish-orange to carmine-red crystalline powder.[1][2][3] It is recognized for its stability and utility as a precursor for palladium catalysts and nanoparticles, which are pivotal in a wide array of organic syntheses, including cross-coupling and hydrogenation reactions.[1][4]

Quantitative Data Summary

The key physical and chemical properties of ammonium hexachloropalladate(IV) are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | References |

| Molecular Formula | (NH₄)₂PdCl₆ | [1][3] |

| Molecular Weight | 355.21 g/mol | [5] |

| Appearance | Reddish-orange to carmine-red crystalline powder | [1][2][3] |

| Density | 2.418 g/cm³ | [2] |

| Melting Point | Decomposes upon heating | [2] |

| Solubility in Water | Slightly soluble | [6][7] |

| Crystal System | Cubic | [6] |

| Space Group | Fm3m | [6] |

Table 2: Identification and Registration Data

| Identifier | Value | References |

| CAS Number | 19168-23-1 | [1] |

| EC Number | 242-854-9 | [5] |

| PubChem CID | 62732 | [1] |

| MDL Number | MFCD00015959 | [1][5] |

Chemical Synthesis and Reactions

Synthesis of Ammonium Hexachloropalladate(IV)

Ammonium hexachloropalladate(IV) can be synthesized through the oxidation of a palladium(II) salt in the presence of ammonium chloride. A common method involves the chlorination of ammonium tetrachloropalladate(II).[6]

Objective: To synthesize ammonium hexachloropalladate(IV) from ammonium tetrachloropalladate(II).

Materials:

-

Ammonium tetrachloropalladate(II), (NH₄)₂[PdCl₄]

-

Concentrated ammonium chloride (NH₄Cl) solution

-

Chlorine (Cl₂) gas

-

Distilled water

-

Reaction vessel with a gas inlet and stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Prepare a suspension of ammonium tetrachloropalladate(II) in a concentrated ammonium chloride solution in the reaction vessel.

-

While stirring the suspension, bubble chlorine gas slowly through the mixture.

-

The reaction is characterized by a color change as the Pd(II) is oxidized to Pd(IV). The reaction equation is: (NH₄)₂[PdCl₄] + Cl₂ → (NH₄)₂[PdCl₆].[6]

-

Continue the chlorination until the reaction is complete, indicated by the formation of the reddish-brown precipitate of ammonium hexachloropalladate(IV).

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid with small portions of cold distilled water to remove any unreacted starting materials and soluble byproducts.

-

Dry the final product in a desiccator or a low-temperature oven.

Objective: To synthesize ammonium hexachloropalladate(IV) by precipitating it from a palladium(IV) solution. A study on the selective precipitation from leaching solutions of cemented palladium provides a basis for this protocol.[2]

Materials:

-

A source of Palladium(IV) ions in an acidic solution (e.g., PdCl₄ dissolved in 75% aqua regia).[2]

-

Ammonium chloride (NH₄Cl)

-

Magnetic stirrer and heating mantle

-

Beakers

-

Filtration apparatus

Procedure:

-

Prepare a solution containing Pd(IV) ions. For laboratory-scale synthesis, this can be achieved by dissolving a known quantity of a palladium salt in an appropriate acidic medium. The presence of Pd(IV) is crucial for precipitation with NH₄Cl.[2]

-

Heat the solution to the desired reaction temperature (optimum precipitation can be achieved at room temperature, ~25°C, but can be performed up to 60°C).[2]

-

While stirring, add a solution of ammonium chloride. An optimal molar ratio of Pd(IV) to NH₄Cl is 1:30 to ensure complete precipitation.[2]

-

Continue stirring for approximately 30 minutes to ensure the precipitation is complete.[2]

-

Allow the precipitate to settle.

-

Collect the (NH₄)₂PdCl₆ precipitate by filtration.

-

Wash the precipitate with distilled water and dry appropriately. Under optimal conditions, a precipitation percentage of over 99.9% can be achieved.[2]

Thermal Decomposition

Upon heating, ammonium hexachloropalladate(IV) decomposes. The primary decomposition product is ammonium tetrachloropalladate(II), with the release of chlorine gas.[8] This thermal instability is a key property utilized in the preparation of palladium catalysts. Further heating leads to the formation of metallic palladium.

The decomposition reaction is as follows: (NH₄)₂[PdCl₆] (s) → (NH₄)₂[PdCl₄] (s) + Cl₂ (g)[8]

Applications in Catalysis and Materials Science

Ammonium hexachloropalladate(IV) is a crucial precursor for generating catalytically active palladium species, particularly Pd(0), for a variety of organic transformations. It is also widely used in the synthesis of palladium nanoparticles.[1]

Precursor for Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, are fundamental tools in modern organic synthesis, particularly in pharmaceutical development. These reactions typically proceed through a common catalytic cycle involving a Pd(0) species. Ammonium hexachloropalladate(IV) serves as a stable, solid precursor that can be reduced in situ to generate the active Pd(0) catalyst.

Objective: To perform a Suzuki-Miyaura cross-coupling reaction using ammonium hexachloropalladate(IV) as the palladium source.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide)

-

Arylboronic acid

-

Ammonium hexachloropalladate(IV), (NH₄)₂PdCl₆

-

Phosphine (B1218219) ligand (e.g., triphenylphosphine, PPh₃)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., toluene, dioxane, or a mixture with water)

-

Reaction flask, condenser, and magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a reaction flask under an inert atmosphere, add the aryl halide (1.0 eq), arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

-

Add the solvent to the flask.

-

In a separate vial, weigh out the ammonium hexachloropalladate(IV) (typically 0.5-5 mol%) and the phosphine ligand (typically 2-4 equivalents relative to palladium).

-

Add the catalyst precursor and ligand to the reaction mixture. The (NH₄)₂PdCl₆ will be reduced in situ to the active Pd(0) species.

-

Heat the reaction mixture with stirring to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup: dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Synthesis of Palladium Nanoparticles

Ammonium hexachloropalladate(IV) is a common precursor for the synthesis of palladium nanoparticles (PdNPs) due to its solubility and ease of reduction. The size and morphology of the resulting nanoparticles can be controlled by varying reaction parameters such as the reducing agent, stabilizing agent (capping agent), temperature, and pH.

Objective: To synthesize palladium nanoparticles using the polyol method with (NH₄)₂PdCl₆ as the precursor.

Materials:

-

Ammonium hexachloropalladate(IV), (NH₄)₂PdCl₆

-

Ethylene (B1197577) glycol (solvent and reducing agent)

-

Polyvinylpyrrolidone (PVP) (stabilizing/capping agent)

-

Three-neck flask, condenser, and thermometer

-

Magnetic stirrer and heating mantle

Procedure:

-

In a three-neck flask, dissolve a specific amount of PVP in ethylene glycol with stirring.

-

Heat the solution to a specific temperature (e.g., 120-160 °C) under an inert atmosphere.

-

Separately, dissolve ammonium hexachloropalladate(IV) in a small amount of ethylene glycol.

-

Inject the palladium precursor solution into the hot PVP/ethylene glycol solution under vigorous stirring.

-

A color change (typically to dark brown or black) indicates the formation of palladium nanoparticles.

-

Maintain the reaction at the set temperature for a specific duration (e.g., 1-3 hours) to allow for complete reduction and nanoparticle growth.

-

Cool the reaction mixture to room temperature.

-

Precipitate the nanoparticles by adding a non-solvent like acetone.

-

Collect the nanoparticles by centrifugation.

-

Wash the collected nanoparticles multiple times with ethanol (B145695) and/or water to remove excess reactants and byproducts.

-

Dry the purified palladium nanoparticles under vacuum.

Safety and Handling

Ammonium hexachloropalladate(IV) should be handled with appropriate safety precautions in a well-ventilated area or fume hood. It is harmful if swallowed and causes skin and serious eye irritation.

Table 3: Hazard and Safety Information

| Category | Information | References |

| Hazard Codes | Xn (Harmful), Xi (Irritant) | [2] |

| Risk Statements | R22 (Harmful if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin) | [2] |

| Safety Statements | S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection) | [2] |

| Storage | Store at room temperature under an inert gas (e.g., nitrogen or argon) as it is hygroscopic. | [2][9] |

| Incompatible Materials | Strong oxidizing agents, strong acids, finely powdered metals. | [10] |

| Hazardous Decomposition Products | Nitrogen oxides (NOx), ammonia, hydrogen chloride gas. | [10] |

This guide provides essential technical information on ammonium hexachloropalladate(IV) for professionals in research and development. The data and protocols herein are intended to facilitate its effective and safe use in various chemical applications.

References

- 1. sbpmat.org.br [sbpmat.org.br]

- 2. jmmab.com [jmmab.com]

- 3. osti.gov [osti.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Stille Coupling | NROChemistry [nrochemistry.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Ammonium hexachloropalladate - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Synthesis methods and applications of palladium nanoparticles: A review [frontiersin.org]

- 9. Stille Coupling [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Synthesis and Structure of Ammonium Hexachloropalladate(IV), (NH4)2PdCl6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, structural characteristics, and physicochemical properties of ammonium (B1175870) hexachloropalladate(IV), (NH4)2PdCl6. This compound is a notable inorganic coordination complex with applications in catalysis and as a precursor for palladium-based materials.[1]

Physicochemical Properties

Ammonium hexachloropalladate(IV) is a red-brown crystalline solid.[2] It is slightly soluble in water and is known to be hygroscopic.[2][3] Key physicochemical data are summarized in Table 1.

Table 1: Physicochemical Properties of (NH4)2PdCl6

| Property | Value | Reference |

| Molecular Formula | (NH4)2PdCl6 | [2] |

| Molecular Weight | 355.20 g/mol | [2] |

| Appearance | Red-brown crystals | [2] |

| Density | 2.148 g/cm³ | [2] |

| Solubility in Water | Slightly soluble | [2] |

| Crystal System | Cubic | [2] |

| Space Group | Fm3m | [2] |

Synthesis of (NH4)2PdCl6

There are two primary methods for the synthesis of ammonium hexachloropalladate(IV). The choice of method may depend on the available starting materials and desired purity.

Method 1: Oxidation of Ammonium Tetrachloropalladate(II)

This method involves the oxidation of ammonium tetrachloropalladate(II), (NH4)2PdCl4, using chlorine gas.

Experimental Protocol:

-

Suspend ammonium tetrachloropalladate(II) in a saturated solution of ammonium chloride.

-

Bubble chlorine gas through the suspension.

-

The reaction proceeds via the following equation: (NH4)2[PdCl4] + Cl2 → (NH4)2[PdCl6].[2]

-

The resulting red-brown precipitate of (NH4)2PdCl6 can be collected by filtration, washed with a small amount of cold water, and dried.

Logical Relationship: Synthesis via Oxidation

Caption: Workflow for the synthesis of (NH4)2PdCl6 by oxidation of (NH4)2PdCl4.

Method 2: Precipitation from a Palladium(IV) Chloride Solution

This method involves the direct precipitation of (NH4)2PdCl6 from a solution containing palladium(IV) ions by the addition of ammonium chloride.

Experimental Protocol:

-

Prepare a solution of palladium(IV) chloride (PdCl4). This can be achieved by dissolving palladium metal in aqua regia.

-

To this acidic solution, add a solution of ammonium chloride (NH4Cl). A study on the selective precipitation from leaching solutions of cemented palladium suggests that an optimal molar ratio of Pd(IV) to NH4Cl is 1:30.[4]

-

The precipitation reaction is rapid and can be considered complete within 30 minutes at room temperature.[4] The reaction equation is: PdCl6^2- + 2NH4+ → (NH4)2[PdCl6].

-

The resulting precipitate of (NH4)2PdCl6 can be recovered by filtration. This method has been shown to yield a high purity product (>99.99%) with a precipitation percentage of over 99.9%.[4]

Experimental Workflow: Precipitation Method

Caption: Experimental workflow for the synthesis of (NH4)2PdCl6 by precipitation.

Crystal Structure

Ammonium hexachloropalladate(IV) crystallizes in a cubic system with the space group Fm3m.[2] This structure is analogous to that of K2PtCl6. The [PdCl6]^2- anion adopts an octahedral geometry with the palladium atom at the center. The ammonium cations are situated in the voids of the structure.

Table 2: Crystallographic Data for (NH4)2PdCl6

| Parameter | Value | Reference |

| Crystal System | Cubic | [2] |

| Space Group | Fm3m | [2] |

| Lattice Parameter (a) | 9.83 Å (0.983 nm) | [2] |

| Formula Units per Unit Cell (Z) | 4 | [2] |

Unit Cell Diagram of (NH4)2PdCl6

Caption: Conceptual representation of the [PdCl6]^2- octahedron and ammonium ions.

Spectroscopic and Thermal Properties

Spectroscopic Analysis

Vibrational spectroscopy (IR and Raman) and X-ray Absorption Near Edge Structure (XANES) are valuable tools for characterizing (NH4)2PdCl6.

-

Infrared and Raman Spectroscopy: The vibrational modes of the octahedral [PdCl6]^2- anion and the tetrahedral NH4+ cation give rise to characteristic peaks in the IR and Raman spectra. The Pd-Cl stretching and bending modes are typically observed in the far-infrared and low-frequency Raman regions. The N-H stretching and bending vibrations of the ammonium ion are found at higher wavenumbers.

-

X-ray Absorption Near Edge Structure (XANES): XANES studies at the palladium L3 edge and chlorine K edge can provide information about the electronic structure and local coordination environment of the palladium and chlorine atoms. These studies are particularly useful for in-situ monitoring of the thermal decomposition of (NH4)2PdCl6.[5][6]

Thermal Decomposition

Upon heating, ammonium hexachloropalladate(IV) undergoes thermal decomposition. The primary decomposition product is ammonium tetrachloropalladate(II), with the evolution of chlorine gas.[2]

(NH4)2[PdCl6] → (NH4)2[PdCl4] + Cl2[2]

Applications

Ammonium hexachloropalladate(IV) serves as a key material in several areas of chemical research and development:

-

Catalysis: It is used as a catalyst in various chemical reactions, particularly in organic synthesis.[1][3]

-

Precursor for Nanomaterials: It is a precursor for the synthesis of palladium nanoparticles, which have significant applications in catalysis, including cross-coupling and hydrogenation reactions.[1]

-

Analytical Chemistry: It can be used as an analytical reagent.[3]

-

Materials Science: It is employed in the synthesis of various palladium-based catalysts and materials.[1]

Safety Information

Ammonium hexachloropalladate(IV) should be handled with appropriate safety precautions. It is classified as a skin irritant.[3] When heated to decomposition, it can emit toxic fumes of nitrogen oxides (NOx), chlorine (Cl-), and ammonia (B1221849) (NH3).[3] Standard laboratory safety practices, including the use of personal protective equipment, are recommended when working with this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Ammonium hexachloropalladate - Wikipedia [en.wikipedia.org]

- 3. Ammonium hexachloropalladate(IV) CAS#: 19168-23-1 [m.chemicalbook.com]

- 4. jmmab.com [jmmab.com]

- 5. Thermal decomposition of (NH4)2[PdCl6] studied by in situ X-ray absorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Aqueous Solubility of Ammonium Hexachloropalladate(IV)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of ammonium (B1175870) hexachloropalladate(IV), (NH₄)₂[PdCl₆]. Due to the limited availability of specific quantitative data for this compound, this guide presents qualitative solubility information, comparative data for its platinum analog, and detailed experimental protocols for determining the solubility of sparingly soluble salts.

Executive Summary

Qualitative Solubility Profile

Multiple chemical suppliers and databases describe the solubility of ammonium hexachloropalladate(IV) in water as "slightly soluble".[1][2][3][4][5] This qualitative assessment indicates that the compound does not dissolve to a significant extent in aqueous media under standard conditions. One study on the selective precipitation of palladium highlights that (NH₄)₂[PdCl₆] is considered insoluble in water, which facilitates its recovery from leaching solutions.[6] This property is contrasted with the solubility of ammonium tetrachloropalladate(II), (NH₄)₂[PdCl₄], which is described as soluble.[6]

Comparative Quantitative Data

For comparative purposes, the solubility of the analogous platinum compound, ammonium hexachloroplatinate(IV), (NH₄)₂[PtCl₆], is well-documented and provides an indication of the expected low solubility of the palladium salt.

Table 1: Quantitative Solubility of Ammonium Hexachloroplatinate(IV) in Water

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 0.289 |

| 15 | 0.7 |

| 20 | 0.499 |

| 100 | 3.36 |

Data sourced from Wikipedia's entry on Ammonium hexachloroplatinate.[7]

It is also noted that in the presence of a 1M ammonium chloride (NH₄Cl) solution, the solubility of ammonium hexachloroplatinate is significantly reduced to 0.0028 g/100 mL, demonstrating a common ion effect.[7] A similar effect would be expected for ammonium hexachloropalladate(IV).

Experimental Protocols for Solubility Determination

Given the absence of specific quantitative data for ammonium hexachloropalladate(IV), researchers can employ established methods for determining the solubility of sparingly soluble salts. The following are detailed methodologies that can be adapted for this purpose.

This is a conventional and widely used method for determining equilibrium solubility.

Protocol:

-

Preparation: Add an excess amount of solid ammonium hexachloropalladate(IV) to a known volume of deionized water in a sealed, thermostatted flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the flask at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Separation: Allow the solution to stand undisturbed to let the undissolved solid settle. Carefully separate the saturated solution from the solid phase by filtration (using a filter that does not adsorb the solute) or centrifugation.

-

Analysis: Accurately measure the concentration of palladium in the clear, saturated solution using a suitable analytical technique such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).

-

Calculation: The solubility is then calculated from the measured concentration of the palladium ion.

This method is suitable for sparingly soluble salts that yield ions in solution, thereby changing the electrical conductivity of the solvent.

Protocol:

-

Preparation of Saturated Solution: Prepare a saturated solution of ammonium hexachloropalladate(IV) in deionized water as described in the shake-flask method.

-

Conductivity Measurement:

-

Measure the specific conductance of the deionized water used.

-

Measure the specific conductance of the clear, saturated solution of ammonium hexachloropalladate(IV).

-

-

Calculation of Solubility:

-

The specific conductance of the salt (K_salt) is the difference between the conductance of the saturated solution and the conductance of the water.

-

The equivalent conductance at infinite dilution (Λ°eq) for (NH₄)₂[PdCl₆] can be calculated using Kohlrausch's law of independent migration of ions (Λ°_eq = 2 * λ°(NH₄⁺) + λ°_[PdCl₆]²⁻). The ionic conductances (λ°) for the individual ions would need to be sourced from literature or determined experimentally.

-

The solubility (S) in g.eq/L can be calculated using the formula: S = (1000 * K_salt) / Λ°_eq.[8]

-

This highly sensitive method is ideal for measuring very low solubilities.

Protocol:

-

Synthesis of Radiolabeled Compound: Synthesize ammonium hexachloropalladate(IV) using a radioactive isotope of palladium (e.g., ¹⁰³Pd).

-

Equilibration: Prepare a saturated solution by equilibrating the radiolabeled (NH₄)₂[PdCl₆] with water.

-

Activity Measurement:

-

Measure the specific activity of a known mass of the solid radiolabeled compound.

-

Take a known volume of the clear, saturated solution and measure its radioactivity using a suitable detector.

-

-

Calculation of Solubility: The concentration of the dissolved salt, and thus its solubility, can be calculated by comparing the activity of the solution to the specific activity of the solid.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a sparingly soluble salt.

Caption: Generalized workflow for solubility determination.

Dissolution Signaling Pathway

The dissolution of ammonium hexachloropalladate(IV) in water is a physical process of dissociation into its constituent ions. This can be represented as an equilibrium relationship.

Caption: Dissolution equilibrium of ammonium hexachloropalladate(IV).

References

- 1. Ammonium hexachloropalladate(IV) 19168-23-1, Information for Ammonium hexachloropalladate(IV) 19168-23-1, Suppliers of United States Ammonium hexachloropalladate(IV) 19168-23-1 [chemnet.com]

- 2. Manufacturer - Quality 19168-23-1,(NH4)2PdCl6,Ammonium Hexachloropalladate(IV)| UIV Chem [riyngroup.com]

- 3. lookchem.com [lookchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Ammonium hexachloropalladate(IV) CAS#: 19168-23-1 [m.chemicalbook.com]

- 6. jmmab.com [jmmab.com]

- 7. Ammonium hexachloroplatinate - Wikipedia [en.wikipedia.org]

- 8. satyensaha.com [satyensaha.com]

An In-depth Technical Guide to the Thermal Decomposition of Ammonium Hexachloropalladate(IV)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of ammonium (B1175870) hexachloropalladate(IV), (NH₄)₂[PdCl₆]. The controlled decomposition of this complex is a critical process for the preparation of high-purity palladium catalysts and other palladium-based materials essential in pharmaceutical synthesis and various industrial applications. This document synthesizes findings from thermogravimetric analysis (TGA), differential thermal analysis (DTA), and in-situ X-ray absorption spectroscopy (XAS) to elucidate the decomposition pathway, identify key intermediates, and provide quantitative data on the process.

Core Concepts and Decomposition Pathway

The thermal decomposition of ammonium hexachloropalladate(IV) is a complex, multi-step process involving a series of reduction and ligand exchange reactions. The overall process can be summarized as the reduction of Pd(IV) to metallic palladium (Pd(0)). The decomposition pathway is not a single-step reaction but proceeds through several key intermediates.

Initially, (NH₄)₂[PdCl₆] undergoes a reduction of the palladium center from Pd(IV) to Pd(II), leading to the formation of ammonium tetrachloropalladate(II), (NH₄)₂[PdCl₄], with the evolution of chlorine gas.[1][2] This is an internal redox reaction.[1] Subsequent heating results in further decomposition, which can involve the formation of ammine complexes like diamminepalladium(II) chloride, Pd(NH₃)₂Cl₂, through ligand exchange reactions.[1][3] The final stage of the decomposition involves the reduction of the Pd(II) species to metallic palladium, often in the form of a high-surface-area palladium sponge. The gaseous byproducts at this stage can include nitrogen, hydrogen chloride, and ammonium chloride.[1]

The proposed multi-step reaction mechanism highlights the complexity of the process, which is sensitive to experimental conditions such as heating rate and atmosphere.[1]

Quantitative Decomposition Data

The following tables summarize the key quantitative data obtained from thermal analysis studies of ammonium hexachloropalladate(IV). These studies are typically conducted under an inert atmosphere, such as nitrogen, to prevent oxidation.

Table 1: Key Decomposition Stages and Temperature Ranges

| Decomposition Stage | Proposed Reaction | Onset Temperature (°C) | Peak Temperature (°C) |

| Stage 1 | (NH₄)₂[PdCl₆] → (NH₄)₂[PdCl₄] + Cl₂ | ~250 | Not specified |

| Stage 2 | Further decomposition of (NH₄)₂[PdCl₄] | >310 | Not specified |

| Formation of Intermediates | e.g., Pd(NH₃)₂Cl₂ | ~290 (Decomposition Temp) | Not specified |

Note: The precise temperatures can vary depending on the experimental conditions, such as the heating rate and the surrounding atmosphere.

Experimental Protocols

The characterization of the thermal decomposition of ammonium hexachloropalladate(IV) relies on a combination of analytical techniques. Below are generalized methodologies based on common experimental setups found in the literature.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

-

Objective: To determine the temperature ranges of decomposition and the associated mass losses.

-

Apparatus: A simultaneous TGA/DTA instrument.

-

Sample Preparation: A small, accurately weighed sample of (NH₄)₂[PdCl₆] (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically flowing nitrogen or argon, to prevent side reactions.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The TGA curve plots the percentage of mass loss versus temperature, while the DTA curve shows the difference in temperature between the sample and a reference, indicating endothermic or exothermic events.

In-situ X-ray Absorption Spectroscopy (XAS)

-

Objective: To probe the local atomic and electronic structure of the palladium atoms during the decomposition process, allowing for the identification of intermediates.[1][3]

-

Apparatus: A synchrotron radiation source with a beamline equipped for in-situ XAS measurements.

-

Sample Preparation: The (NH₄)₂[PdCl₆] sample is placed in a reaction cell that allows for heating and control of the atmosphere while being transparent to X-rays.

-

Experimental Conditions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) spectra are collected at various temperatures as the sample is heated. The heating program is similar to that used in TGA/DTA.

-

Data Analysis: The XANES spectra provide information about the oxidation state and coordination geometry of the palladium. The EXAFS data can be analyzed to determine the bond distances and coordination numbers of the palladium atoms, helping to identify the structure of intermediate species.[1][3]

Visualizing the Decomposition Pathway

The following diagrams illustrate the logical relationships in the thermal decomposition of ammonium hexachloropalladate(IV).

Caption: Proposed pathway for the thermal decomposition of (NH₄)₂[PdCl₆].

Caption: Experimental workflow for studying thermal decomposition.

References

Unveiling the Atomic Architecture: A Technical Guide to the Crystalline Structure of Ammonium Hexachloropalladate(IV)

For Immediate Release

This technical guide offers an in-depth exploration of the crystalline structure of ammonium (B1175870) hexachloropalladate(IV), ((NH₄)₂PdCl₆), a compound of interest to researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of its crystallographic parameters, detailed experimental protocols for its synthesis and analysis, and a visual representation of the experimental workflow.

Crystalline Structure and Polymorphism

Ammonium hexachloropalladate(IV) is an inorganic compound that forms red-brown crystals.[1] Crystallographic studies have revealed that this compound can exist in at least two different crystal systems, indicating polymorphism.

The most commonly cited structure is a cubic system belonging to the face-centered cubic (FCC) lattice.[1] Key crystallographic data for this polymorph are summarized in the table below.

A second, monoclinic polymorph has also been reported.[2] The existence of different crystalline forms is a critical consideration in materials science and pharmaceutical development, as different polymorphs can exhibit distinct physical and chemical properties.

Crystallographic Data

The following tables summarize the known crystallographic data for the two observed polymorphs of ammonium hexachloropalladate(IV).

Table 1: Quantitative Data for the Cubic Polymorph of (NH₄)₂PdCl₆

| Parameter | Value |

| Crystal System | Cubic |

| Space Group | Fm3m |

| Lattice Parameter (a) | 9.83 Å (0.983 nm)[1] |

| Unit Cell Volume | 949.8 ų |

| Formula Units (Z) | 4 |

| Coordination Geometry of Pd(IV) | Octahedral |

Table 2: Quantitative Data for the Monoclinic Polymorph of (NH₄)₂PdCl₆ [2]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Lattice Parameters | a = 6.90 Å |

| b = 6.88 Å | |

| c = 12.17 Å | |

| α = 90.00° | |

| β = 124.52° | |

| γ = 90.00° | |

| Unit Cell Volume | 475.31 ų |

| Bond Lengths | |

| Pd-Cl | |

| N-H | |

| Coordination Geometry of Pd(IV) | Octahedral |

| Coordination Geometry of N | Tetrahedral |

Experimental Protocols

Synthesis of Ammonium Hexachloropalladate(IV) Single Crystals

The synthesis of ammonium hexachloropalladate(IV) can be achieved through the oxidation of a palladium(II) salt in the presence of ammonium chloride. A typical laboratory-scale synthesis involves the following steps:

-

Preparation of Ammonium Tetrachloropalladate(II) Suspension: A suspension of ammonium tetrachloropalladate(II) ((NH₄)₂[PdCl₄]) is prepared in a concentrated solution of ammonium chloride.

-

Oxidation of Palladium(II): Chlorine gas is carefully passed through the suspension.[1] This oxidizes the palladium from the +2 to the +4 oxidation state. The reaction is as follows: (NH₄)₂[PdCl₄] + Cl₂ → (NH₄)₂[PdCl₆]

-

Precipitation: Alternatively, the compound can be precipitated from a palladium(IV) chloride solution by the addition of ammonium chloride.[1]

-

Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of the resulting solution. The slight solubility of ammonium hexachloropalladate(IV) in water facilitates the formation of well-defined crystals upon gradual removal of the solvent.[1]

Single-Crystal X-ray Diffraction Analysis

The determination of the crystalline structure of ammonium hexachloropalladate(IV) is performed using single-crystal X-ray diffraction. The general workflow for this analysis is outlined below.

Methodology:

-

Crystal Selection and Mounting: A suitable single crystal of ammonium hexachloropalladate(IV) with well-defined faces and minimal defects is selected under a microscope. The crystal is then mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Data Processing: The raw diffraction data is processed to correct for experimental factors such as background noise, absorption, and polarization. The intensities and positions of the diffraction spots are determined.

-

Structure Solution: The processed data is used to solve the crystal structure. For a novel structure, methods such as the Patterson or direct methods are employed to determine the initial positions of the atoms in the unit cell. For a known compound, the existing model is used as a starting point.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural variables to achieve the best possible agreement between the calculated and observed diffraction patterns.

-

Validation and Reporting: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The results, including atomic coordinates, bond lengths, bond angles, and other relevant parameters, are typically reported in a standard format such as a Crystallographic Information File (CIF).

Conclusion

This technical guide has provided a detailed overview of the crystalline structure of ammonium hexachloropalladate(IV), highlighting the existence of at least two polymorphs. The provided data and experimental protocols offer a valuable resource for researchers working with this compound. The elucidation of its crystal structure is fundamental to understanding its properties and potential applications in various scientific and industrial fields. Further research may focus on the controlled synthesis of specific polymorphs and the characterization of their distinct physical and chemical behaviors.

References

An In-depth Technical Guide to Ammonium Hexachloropalladate(IV): Molecular Weight and Formula

For Immediate Release

[City, State] – This technical guide provides a detailed overview of the chemical properties of ammonium (B1175870) hexachloropalladate(IV), a compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document outlines the compound's molecular formula and a comprehensive breakdown of its molecular weight.

Ammonium hexachloropalladate(IV) is an inorganic compound that serves various roles in chemical synthesis, including as an analytical reagent and a catalyst. A precise understanding of its molecular characteristics is fundamental for its application in experimental protocols.

Molecular Formula

The chemical formula for ammonium hexachloropalladate(IV) is (NH₄)₂PdCl₆ .[1][2][3] This formula indicates that the compound consists of two ammonium (NH₄⁺) cations and one hexachloropalladate(IV) ([PdCl₆]²⁻) anion.

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for ammonium hexachloropalladate(IV) is based on the standard atomic weights of nitrogen (N), hydrogen (H), palladium (Pd), and chlorine (Cl).

The formula (NH₄)₂PdCl₆ contains:

-

2 Nitrogen (N) atoms

-

8 Hydrogen (H) atoms

-

1 Palladium (Pd) atom

-

6 Chlorine (Cl) atoms

The standard atomic weights for these elements are:

-

Nitrogen (N): approximately 14.007 u

-

Hydrogen (H): approximately 1.008 u

-

Chlorine (Cl): approximately 35.453 u

The molecular weight is calculated as follows:

(2 × 14.007 u) + (8 × 1.008 u) + (1 × 106.42 u) + (6 × 35.453 u) = 355.21 g/mol

For ease of comparison, the quantitative data is summarized in the table below.

| Element (Symbol) | Quantity | Atomic Weight (u) | Total Weight (u) |

| Nitrogen (N) | 2 | 14.007 | 28.014 |

| Hydrogen (H) | 8 | 1.008 | 8.064 |

| Palladium (Pd) | 1 | 106.42 | 106.42 |

| Chlorine (Cl) | 6 | 35.453 | 212.718 |

| Total Molecular Weight | 355.216 |

Note: The final molecular weight is often cited as 355.20 g/mol , 355.21 g/mol , or 355.2 g/mol depending on the source and the precision of the atomic weights used.[1][2][4][5][6]

Structural Representation

To illustrate the relationship between the constituent elements and the final compound, the following diagram is provided.

Elemental composition of Ammonium Hexachloropalladate(IV).

This guide provides foundational information for professionals engaged in research and development, ensuring accuracy in experimental design and data analysis. For further details on experimental protocols involving this compound, please refer to specialized chemical literature.

References

- 1. Atomic Weight of Palladium | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 2. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 3. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 4. Palladium - Wikipedia [en.wikipedia.org]

- 5. Palladium | Pd | CID 23938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chlorine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Physical Appearance of Ammonium Hexachloropalladate(IV) Powder

This technical guide provides a comprehensive overview of the physical and chemical properties of Ammonium (B1175870) hexachloropalladate(IV), with a specific focus on its appearance as a powder. The information is tailored for researchers, scientists, and professionals in drug development who may utilize this compound in catalysis, synthesis, and materials science.

Physical and Chemical Properties

Ammonium hexachloropalladate(IV) is an inorganic compound that is noted for its stability and utility as a precursor for palladium-based catalysts and nanoparticles.[1] Its appearance is a key identifying characteristic in a laboratory setting. The powder is consistently described as a colored, crystalline solid.

The compound is generally characterized as a reddish-orange to red-brown crystalline powder.[1][2][3][4][5] More specific color descriptions include "carmine-red"[6][7] and "slightly reddish brown".[4] It is slightly soluble in water and is known to be hygroscopic, meaning it readily absorbs moisture from the air.[2][3][5][6] Upon heating, the compound does not melt but decomposes, breaking down into ammonium tetrachloropalladate(II) and chlorine gas.[2][3]

A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Appearance | Reddish-orange to red-brown crystalline powder | [1][2][3][4][5][8] |

| Molecular Formula | (NH₄)₂PdCl₆ | [1][2][9] |

| Molecular Weight | 355.20 - 355.22 g/mol | [1][2][10] |

| Density | 2.148 g/cm³ or 2.418 g/cm³ | [2][3][4][5] |

| Melting Point | Decomposes upon heating | [2][3][4][6] |

| Solubility in Water | Slightly soluble | [2][3][4][5][6] |

| Stability | Hygroscopic | [3][6] |

Crystallographic Data

The macroscopic appearance of the Ammonium hexachloropalladate(IV) powder is a direct result of its underlying crystal structure. It forms crystals belonging to the cubic system. The specific crystallographic parameters are detailed in Table 2.

| Parameter | Value | Source(s) |

| Crystal System | Cubic | [2] |

| Space Group | Fm3m | [2] |

| Cell Parameter (a) | 0.983 nm | [2] |

| Formula Units per Cell (Z) | 4 | [2] |

Experimental Protocols

The physical appearance and properties of Ammonium hexachloropalladate(IV) are confirmed through its synthesis and subsequent analysis.

Two primary methods for the synthesis of Ammonium hexachloropalladate(IV) are commonly cited:

-

Method 1: Oxidation of Ammonium Tetrachloropalladate(II)

-

A suspension of ammonium tetrachloropalladate(II) ((NH₄)₂[PdCl₄]) is prepared in an ammonium chloride solution.

-

Chlorine gas (Cl₂) is passed through this suspension.

-

The oxidation of palladium from the +2 to the +4 state occurs, leading to the precipitation of Ammonium hexachloropalladate(IV) ((NH₄)₂[PdCl₆]).[2] The reaction is as follows: (NH₄)₂[PdCl₄] + Cl₂ → (NH₄)₂[PdCl₆]

-

-

Method 2: Precipitation from Palladium(IV) Chloride Solution

-

A solution of palladium(IV) chloride (PdCl₆) is prepared.

-

Ammonium chloride (NH₄Cl) is added to this solution.

-

Ammonium hexachloropalladate(IV) precipitates out of the solution.[2] The reaction is: PdCl₆ + 2NH₄Cl → (NH₄)₂[PdCl₆] + 2HCl

-

A workflow for a typical laboratory synthesis and purification process is illustrated in the diagram below.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Ammonium hexachloropalladate - Wikipedia [en.wikipedia.org]

- 3. Ammonium hexachloropalladate(IV) CAS#: 19168-23-1 [m.chemicalbook.com]

- 4. Manufacturer - Quality 19168-23-1,(NH4)2PdCl6,Ammonium Hexachloropalladate(IV)| UIV Chem [riyngroup.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. lookchem.com [lookchem.com]

- 7. Ammonium hexachloropalladate(IV) | 19168-23-1 [chemicalbook.com]

- 8. pgmschem.com [pgmschem.com]

- 9. strem.com [strem.com]

- 10. scbt.com [scbt.com]

Palladium(IV) Compounds: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of the Synthesis, Characteristics, and Applications of High-Valent Palladium Complexes

Introduction

Palladium(IV) compounds, once considered rare curiosities in coordination chemistry, have emerged as pivotal intermediates in a wide array of catalytic transformations and hold significant potential in the realm of drug development. This technical guide provides a comprehensive overview of the fundamental characteristics of palladium(IV) complexes, tailored for researchers, scientists, and professionals in drug development. The document delves into their synthesis, electronic structure, geometry, stability, and reactivity, with a strong emphasis on quantitative data, detailed experimental protocols, and the visualization of key concepts.

Core Characteristics of Palladium(IV) Compounds

The +4 oxidation state of palladium is relatively high and requires specific conditions and ligand environments for stabilization. Unlike its more common Pd(0) and Pd(II) counterparts, Pd(IV) is a powerful oxidizing agent, a property that underpins its reactivity and catalytic applications.

Electronic Structure and Geometry

Palladium(IV) complexes are typically low-spin d⁶ metal centers, which energetically favors an octahedral coordination geometry. This configuration provides a stable electronic arrangement and is observed in the vast majority of characterized Pd(IV) compounds. The strong ligand field imposed by the six coordinating ligands leads to a significant splitting of the d-orbitals, resulting in a diamagnetic, closed-shell electron configuration.

The Crucial Role of Ligands in Stabilization

The stability of the Pd(IV) oxidation state is intrinsically linked to the nature of the coordinating ligands. Neutral ligand complexes of Pd(IV) are often prone to decomposition.[1] Consequently, the design and selection of appropriate ligands are paramount for the isolation and study of these high-valent species. Key features of ligands that stabilize Pd(IV) include:

-

Rigidity: Rigid ligand frameworks, such as those found in pincer and pyridinophane ligands, are highly effective at stabilizing the octahedral geometry and preventing decomposition pathways like reductive elimination.[1][2]

-

Strong Donor Ability: Electron-donating ligands increase the electron density at the palladium center, which helps to stabilize the high positive charge of the Pd(IV) ion.[3]

-

Chelation: Multidentate ligands that form stable chelate rings with the palladium center enhance the thermodynamic and kinetic stability of the resulting complexes.[1][4]

Synthesis of Palladium(IV) Compounds

The primary route to palladium(IV) complexes involves the two-electron oxidation of a suitable palladium(II) precursor. This transformation is typically achieved using strong oxidizing agents.

General Synthetic Pathway

The synthesis generally follows a straightforward oxidative addition mechanism where a Pd(II) complex reacts with an oxidant to yield the corresponding Pd(IV) complex. This process is often facilitated by the presence of stabilizing ligands.

Caption: General synthetic route to Palladium(IV) compounds.

Experimental Protocol: Synthesis of Sodium Hexachloropalladate(IV)

Sodium hexachloropalladate(IV), Na₂[PdCl₆], is a common and important inorganic palladium(IV) compound that serves as a precursor for other Pd(IV) complexes.[5][6]

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Sodium chloride (NaCl)

-

Chlorine gas (Cl₂)

-

Distilled water

Procedure:

-

Preparation of Sodium Tetrachloropalladate(II) Solution: Dissolve palladium(II) chloride in a concentrated aqueous solution of sodium chloride. The molar ratio of NaCl to PdCl₂ should be at least 2:1 to ensure the formation of the tetrachloropalladate(II) anion, [PdCl₄]²⁻.

-

Oxidation: Bubble chlorine gas through the gently heated solution of sodium tetrachloropalladate(II). The solution will change color as the palladium is oxidized from +2 to +4. The reaction is: Na₂[PdCl₄] + Cl₂ → Na₂[PdCl₆].

-

Crystallization: Carefully evaporate the resulting solution to induce crystallization of the sodium hexachloropalladate(IV) salt. The crystals can be collected by filtration.

-

Washing and Drying: Wash the collected crystals with a small amount of cold, concentrated hydrochloric acid to remove any unreacted starting materials, followed by a wash with a suitable organic solvent (e.g., ethanol (B145695) or ether) to remove water. Dry the product in a desiccator over a suitable drying agent.

Quantitative Data of Representative Palladium(IV) Complexes

The precise geometric parameters of palladium(IV) complexes provide valuable insights into their bonding and reactivity. The following table summarizes key bond lengths for a selection of crystallographically characterized Pd(IV) complexes.

| Complex | Pd-L (axial) Bond Length (Å) | Pd-L (equatorial) Bond Length (Å) | Reference |

| [Pd(bipy)Cl₄] | 2.302 (Pd-Cl) | - | [7] |

| [(DIPPCCC)PdCl₃] | - | - | [4] |

| [Pd{o-C₆H₄(AsMe₂)₂}₂Cl₂][ClO₄]₂ | 2.302 (Pd-Cl) | 2.452, 2.455 (Pd-As) | [7] |

| Me₃Pd(IV)(I)bpy | - | - | [2] |

Spectroscopic Characterization

A combination of spectroscopic techniques is employed to characterize palladium(IV) compounds and confirm their identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ³¹P NMR spectroscopy are powerful tools for elucidating the structure of diamagnetic Pd(IV) complexes in solution. The chemical shifts and coupling constants of the ligands provide information about the coordination environment around the palladium center. For instance, in organometallic Pd(IV) complexes, the chemical shifts of protons and carbons on the organic ligands can indicate the electronic effects of the high-valent metal center.

¹H NMR Data for (DIPPCCC)PdBr₃ (in CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.21 | d | 2H | Ar-CH |

| 7.91 | d | 2H | Ar-CH |

| 7.63-7.55 | m | 3H | Ar-CH |

| 7.45 | t | 2H | Ar-CH |

| 7.40 | t | 2H | Ar-CH |

| 7.27 | d | 4H | Ar-CH |

| 7.11 | d | 2H | Ar-CH |

| 2.79 | sept | 4H | ⁱPr-CH |

| 1.28 | d | 12H | ⁱPr-CH₃ |

| 0.85 | d | 12H | ⁱPr-CH₃ |

| Source:[4] |

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of palladium(IV) compounds. It provides precise information on bond lengths, bond angles, and the overall coordination geometry, confirming the expected octahedral arrangement.

Reactivity and Catalytic Applications

The chemistry of palladium(IV) is dominated by its tendency to undergo reductive elimination, a process that is often the key step in catalytic cycles. This reactivity is harnessed in a variety of important organic transformations.

Reductive Elimination

Reductive elimination from a Pd(IV) center involves the formation of a new bond between two ligands and the simultaneous reduction of the palladium from +4 to +2. This process is often the product-forming step in catalytic reactions.

Caption: Reductive elimination from a Palladium(IV) center.

Role in Catalysis

Palladium(IV) intermediates have been proposed and, in some cases, identified in a variety of catalytic reactions, most notably in C-H bond functionalization and cross-coupling reactions. The Pd(II)/Pd(IV) catalytic cycle offers an alternative to the more common Pd(0)/Pd(II) cycle and can enable transformations that are otherwise challenging.

Caption: A simplified Pd(II)/Pd(IV) catalytic cycle.

Applications in Drug Development

The unique reactivity of palladium complexes has made them valuable tools in the synthesis of pharmaceuticals.[8] While the direct application of Pd(IV) compounds as therapeutic agents is still an emerging area, their involvement as key intermediates in the synthesis of complex organic molecules is well-established. Furthermore, palladium-based compounds are being investigated as potential anticancer agents, with some showing promising activity against various cancer cell lines.[1][7][9] The design of novel palladium complexes with therapeutic properties is an active area of research, and the high-valent Pd(IV) state offers intriguing possibilities for the development of new classes of metal-based drugs.[10]

Conclusion

Palladium(IV) chemistry has transitioned from a niche area of study to a vibrant field with significant implications for catalysis and medicinal chemistry. The ability to stabilize this high oxidation state through rational ligand design has enabled the isolation and characterization of a diverse range of Pd(IV) complexes. Understanding the fundamental characteristics of these compounds, including their electronic structure, geometry, and reactivity, is crucial for harnessing their full potential in the development of new synthetic methodologies and therapeutic agents. This guide provides a foundational resource for researchers seeking to explore and contribute to this exciting and rapidly evolving area of chemistry.

References

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Characterization of Palladium Pincer Bis(carbene) CCC Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. strem.com [strem.com]

- 7. Platinum and Palladium Complexes as Promising Sources for Antitumor Treatments [mdpi.com]

- 8. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. drugtargetreview.com [drugtargetreview.com]

- 10. Platinum and Palladium Complexes as Promising Sources for Antitumor Treatments - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hexachloropalladate(IV) Anion for Researchers and Drug Development Professionals

The hexachloropalladate(IV) anion, [PdCl₆]²⁻, is an inorganic coordination complex of significant interest in various fields of chemistry, including catalysis, materials science, and as a precursor in the synthesis of novel compounds. This guide provides a comprehensive overview of its core properties, experimental protocols for its synthesis and characterization, and its relevance in contexts such as drug development.

Core Chemical and Physical Properties

The hexachloropalladate(IV) anion is an octahedral complex with palladium in the +4 oxidation state. It is typically found as a salt with various cations, most commonly potassium (K⁺) and ammonium (B1175870) (NH₄⁺). These salts are generally red-brown crystalline solids.[1]

Stability and Reactivity

The [PdCl₆]²⁻ anion is a relatively stable d⁶ low-spin complex. However, it can undergo thermal decomposition. For instance, both potassium hexachloropalladate(IV) and ammonium hexachloropalladate(IV) decompose upon heating to yield their corresponding tetrachloropalladate(II) salts and chlorine gas.[1][2]

Chemical reactivity is characterized by ligand exchange reactions, although data on the kinetics of such reactions for the hexachloropalladate(IV) anion are limited.[3] The anion can also be reduced to palladium(II) or palladium(0), a key feature in its application in catalysis.

Data Presentation: Structural and Spectroscopic Properties

Quantitative data for the hexachloropalladate(IV) anion, primarily from studies on its potassium and ammonium salts, are summarized below.

Table 1: Crystallographic Data for Hexachloropalladate(IV) Salts

| Parameter | K₂[PdCl₆] | (NH₄)₂[PdCl₆] |

| Crystal System | Cubic | Cubic |

| Space Group | Fm-3m | Fm3m |

| Lattice Parameter (a) | 9.74 Å | 9.83 Å[2] |

| Pd-Cl Bond Length | 2.33 Å | Not specified |

| K-Cl Bond Length | 3.45 Å | Not applicable |

| Density | 2.86 g/cm³ | 2.418 g/cm³ |

Data for K₂[PdCl₆] sourced from the Materials Project.

Table 2: General Physical and Spectroscopic Data

| Property | Data |

| Appearance | Red-brown crystals[1] |

| Molar Mass (K₂[PdCl₆]) | 397.32 g/mol [2] |

| Molar Mass ((NH₄)₂[PdCl₆]) | 355.20 g/mol |

| Solubility in Water | Poorly soluble[1][2] |

| UV-Vis Absorption | Bands in the UV region are expected due to ligand-to-metal charge transfer (LMCT). |

| IR/Raman Spectroscopy | Vibrational modes are sensitive to the octahedral geometry and Pd-Cl bonds. |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible synthesis and characterization of the hexachloropalladate(IV) anion.

Synthesis of Potassium Hexachloropalladate(IV) (K₂[PdCl₆])

This protocol is based on the oxidation of potassium tetrachloropalladate(II).

Materials:

-

Potassium tetrachloropalladate(II) (K₂[PdCl₄])

-

Potassium chloride (KCl)

-

Chlorine gas (Cl₂)

-

Distilled water

Procedure:

-

Prepare a suspension of potassium tetrachloropalladate(II) in a saturated solution of potassium chloride in distilled water.

-

Bubble chlorine gas through the suspension while stirring continuously.

-

The reaction is complete when the color of the suspension changes from the reddish-brown of K₂[PdCl₄] to the distinct red-brown of K₂[PdCl₆].

-

Isolate the solid product by vacuum filtration.

-

Wash the collected solid with cold distilled water and then with ethanol.

-

Dry the product in a desiccator over a suitable drying agent.

Characterization by Cyclic Voltammetry

Cyclic voltammetry (CV) can be employed to study the electrochemical properties of the hexachloropalladate(IV) anion, particularly its reduction to Pd(II) and Pd(0).

Apparatus and Reagents:

-

Potentiostat with a three-electrode cell (working electrode, reference electrode, and counter electrode)

-

A solution of the hexachloropalladate(IV) salt in a suitable solvent

-

Supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, [ⁿBu₄N]⁺[PF₆]⁻) in an appropriate solvent like acetonitrile.[4]

Procedure:

-

Prepare a solution of the palladium complex of known concentration (e.g., 2 mM) in the electrolyte solution.[4]

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

-

Immerse the electrodes in the solution and record the cyclic voltammogram by scanning the potential over a defined range at a specific scan rate (e.g., 100 mV/s).[4]

-

Analyze the resulting voltammogram to identify reduction and oxidation peaks, from which formal reduction potentials can be estimated.

Visualizations of Relevant Pathways and Workflows

Graphviz diagrams are provided to illustrate key concepts related to the hexachloropalladate(IV) anion.

Synthesis Workflow for Potassium Hexachloropalladate(IV)

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling Involving a Pd(IV) Intermediate

The hexachloropalladate(IV) anion can serve as a precursor to palladium catalysts. While the Suzuki-Miyaura reaction is often depicted with a Pd(0)/Pd(II) cycle, the involvement of Pd(IV) intermediates has been proposed, particularly in certain reaction conditions.

Relevance in Drug Development

While the hexachloropalladate(IV) anion itself is not a therapeutic agent, its role in drug development is primarily as a precursor for palladium catalysts. These catalysts are instrumental in a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille reactions, which are fundamental in the synthesis of complex organic molecules that form the basis of many pharmaceutical compounds. The ability to efficiently create carbon-carbon and carbon-heteroatom bonds is a cornerstone of modern medicinal chemistry.

Furthermore, palladium complexes, in general, are being investigated for their potential as anticancer agents, drawing parallels to the successful clinical use of platinum-based drugs like cisplatin. The rationale is that palladium complexes might exhibit similar mechanisms of action, such as binding to DNA and inducing apoptosis in cancer cells. However, the lability of palladium(II) complexes is significantly higher than their platinum(II) counterparts, which presents a challenge for drug stability and delivery. The more inert nature of Pd(IV) complexes could offer a potential advantage in this regard, although this area of research is still developing. The synthesis of platinum(IV) prodrugs, which are more inert and can be reduced to the active platinum(II) species in the tumor environment, provides a conceptual framework that could potentially be applied to palladium-based drug design.

References

Methodological & Application

Application Notes and Protocols: Ammonium Hexachloropalladate(IV) as a Catalyst Precursor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ammonium (B1175870) hexachloropalladate(IV), (NH₄)₂PdCl₆, as a versatile and efficient precursor for the preparation of highly active palladium catalysts. The protocols detailed below are intended for researchers in organic synthesis, materials science, and drug development, focusing on key applications in cross-coupling reactions and hydrogenations.

Introduction

Ammonium hexachloropalladate(IV) is a stable, solid palladium(IV) salt that serves as an excellent starting material for the synthesis of various forms of palladium catalysts, including palladium nanoparticles (PdNPs) and supported palladium catalysts like palladium on carbon (Pd/C).[1] Its ease of handling and conversion to catalytically active Pd(0) species makes it a valuable precursor for a wide range of chemical transformations. These catalysts are instrumental in the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of pharmaceuticals and complex organic molecules.[2]

Catalyst Preparation from Ammonium Hexachloropalladate(IV)

The conversion of (NH₄)₂PdCl₆ to a catalytically active Pd(0) species is the crucial first step. This is typically achieved through chemical reduction.

Protocol for Synthesis of Palladium Nanoparticles (PdNPs)

This protocol describes a general method for the synthesis of palladium nanoparticles from ammonium hexachloropalladate(IV) using a reducing agent and a stabilizing agent to control particle size and prevent agglomeration.

Materials:

-

Ammonium hexachloropalladate(IV) ((NH₄)₂PdCl₆)

-

Solvent (e.g., deionized water, ethanol)

-

Reducing agent (e.g., sodium borohydride (B1222165) (NaBH₄), ascorbic acid, hydrazine (B178648) hydrate)

-

Stabilizing agent (e.g., polyvinylpyrrolidone (B124986) (PVP), citrate (B86180) salts)

Procedure:

-

Dissolve a specific amount of ammonium hexachloropalladate(IV) and the stabilizing agent in the chosen solvent in a round-bottom flask.

-

Stir the solution vigorously at a controlled temperature (e.g., room temperature or slightly elevated).

-

Prepare a fresh solution of the reducing agent in the same solvent.

-

Add the reducing agent solution dropwise to the palladium salt solution while maintaining vigorous stirring.

-

A color change (typically to dark brown or black) indicates the formation of palladium nanoparticles.

-

Continue stirring for a specified period (e.g., 1-2 hours) to ensure complete reduction and stabilization.

-

The resulting colloidal suspension of PdNPs can be used directly in catalytic reactions or isolated by centrifugation and washing.

Protocol for Preparation of Palladium on Carbon (Pd/C)

This protocol outlines the preparation of a 5% Pd/C catalyst, a widely used heterogeneous catalyst for hydrogenation reactions.

Materials:

-

Ammonium hexachloropalladate(IV) ((NH₄)₂PdCl₆)

-

Activated carbon (high surface area)

-

Deionized water

-

Reducing agent (e.g., formaldehyde, sodium formate, hydrogen gas)

-

Base (e.g., sodium hydroxide (B78521) solution)

Procedure:

-

Suspend the activated carbon in deionized water in a beaker with vigorous stirring.

-

Prepare a solution of ammonium hexachloropalladate(IV) in deionized water.

-

Add the palladium salt solution to the carbon slurry and continue stirring to ensure uniform adsorption.

-

Heat the mixture to a specific temperature (e.g., 80°C).

-

Slowly add the reducing agent to the heated slurry.

-

Adjust the pH of the mixture to be slightly alkaline by adding a base, which facilitates the reduction.

-

Continue stirring for a few hours to ensure complete deposition of palladium onto the carbon support.

-

Filter the resulting Pd/C catalyst, wash thoroughly with deionized water to remove any impurities, and dry in an oven or under vacuum.

Applications in Catalysis

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, enabling the synthesis of biaryls, a common motif in pharmaceuticals. Catalysts derived from (NH₄)₂PdCl₆ show excellent activity in this reaction.[3]

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: Workflow for Suzuki-Miyaura coupling using a PdNP catalyst.

General Protocol for Suzuki-Miyaura Coupling:

-

In a reaction vessel, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

-

Add the solvent (e.g., a mixture of ethanol (B145695) and water).

-

Add the freshly prepared palladium nanoparticle catalyst (e.g., 0.01 mol%).

-

Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and stir for the required time (e.g., 30 minutes to a few hours).[3]

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture, and extract the product with an organic solvent.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the product by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling:

| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromotoluene | Phenylboronic acid | 0.01 | 0.5 | 98.9 | [3] |

| 2 | 4-Bromoanisole | Phenylboronic acid | 0.01 | 0.5 | 97.5 | [3] |

| 3 | 4-Bromobenzaldehyde | Phenylboronic acid | 0.01 | 0.5 | 95.2 | [3] |

| 4 | Iodobenzene | Phenylboronic acid | 0.01 | 0.5 | 99.1 | [3] |

Heck Reaction

The Heck reaction is a powerful method for the arylation of alkenes. Palladium catalysts derived from (NH₄)₂PdCl₆ are effective in promoting this transformation.

Signaling Pathway for the Heck Reaction Catalytic Cycle

References

Application Notes and Protocols for Suzuki Coupling Using Ammonium Hexachloropalladate(IV) as a Precatalyst

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting Suzuki-Miyaura cross-coupling reactions utilizing ammonium (B1175870) hexachloropalladate(IV), (NH₄)₂PdCl₆, as a palladium precatalyst. This method is applicable for the synthesis of biaryls, a common structural motif in pharmaceuticals and functional materials.

Introduction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a more stable palladium(II) or, in this case, a palladium(IV) precatalyst. Ammonium hexachloropalladate(IV) serves as a convenient and effective precursor to the active Pd(0) catalyst under the reaction conditions. The in-situ reduction of the Pd(IV) salt initiates the catalytic cycle responsible for the cross-coupling.

Catalytic Cycle and Precatalyst Activation

The overall catalytic cycle for the Suzuki-Miyaura reaction is well-established and involves three primary steps: oxidative addition, transmetalation, and reductive elimination. When using ammonium hexachloropalladate(IV) as a precatalyst, an initial reduction step is required to generate the active Pd(0) species. This reduction can be facilitated by solvents, bases, or other components in the reaction mixture.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction with in-situ activation of the (NH₄)₂PdCl₆ precatalyst.

Experimental Protocol: General Procedure

This protocol describes a general method for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using ammonium hexachloropalladate(IV) as the precatalyst.

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Aryl halide (e.g., aryl bromide, 1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Ammonium hexachloropalladate(IV) ((NH₄)₂PdCl₆, 0.01-1 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 mmol)

-

Solvent (e.g., Toluene, Dioxane, DMF, with 10-20% water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry reaction flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the chosen base (2.0-3.0 mmol).

-

Add the ammonium hexachloropalladate(IV) (0.01-1 mol%).

-

Add the solvent system (e.g., a 4:1 mixture of organic solvent to water).

-

Seal the flask and degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl.

Data Presentation: Representative Yields

The following table summarizes representative yields for the Suzuki-Miyaura coupling of various aryl bromides and arylboronic acids using the general protocol described above. These are illustrative yields and may vary based on the specific substrates and optimized reaction conditions.

| Entry | Aryl Bromide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Bromobenzene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |

| 2 | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |

| 3 | 4-Bromoanisole | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 10 | 94 |

| 4 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Na₂CO₃ | DMF/H₂O | 90 | 8 | 88 |

| 5 | Bromobenzene | 4-Methoxyphenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 10 | 91 |

| 6 | Bromobenzene | 4-Formylphenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 14 | 85 |

| 7 | 2-Bromopyridine | Phenylboronic acid | Cs₂CO₃ | Dioxane/H₂O | 110 | 16 | 78 |

Safety Precautions

-

Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

-

Organic solvents are flammable and should be handled away from ignition sources.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

Ammonium hexachloropalladate(IV) is a competent and practical precatalyst for Suzuki-Miyaura cross-coupling reactions. The protocol outlined provides a robust starting point for the synthesis of a wide range of biaryl compounds. Optimization of the base, solvent, and temperature may be necessary to achieve the highest yields for specific substrate combinations.

Application Notes and Protocols for the Heck Reaction Utilizing Ammonium Hexachloropalladate(IV)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting the Mizoroki-Heck reaction using ammonium (B1175870) hexachloropalladate(IV), ((NH₄)₂PdCl₆), as a catalyst precursor. This document is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering insights into the reaction's mechanism, experimental setup, and application in carbon-carbon bond formation.

Introduction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. While various palladium sources are commonly employed, ammonium hexachloropalladate(IV) serves as a stable, solid, and often cost-effective precursor to the active Pd(0) catalyst.[1] Its use is particularly noted in settings where the in situ generation of the active catalytic species is desired. This palladium(IV) salt can be reduced in situ to the catalytically active palladium(0) species, which then participates in the catalytic cycle.

Catalytic Cycle and Mechanism

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. When using ammonium hexachloropalladate(IV) as a precursor, the initial step involves the reduction of Pd(IV) to Pd(II) and subsequently to the active Pd(0) species. While the precise reduction pathway can vary depending on the reaction conditions (e.g., solvent, base, additives), it is a crucial initiation step for the catalytic cycle to commence.

The established catalytic cycle involves the following key steps:

-